4-(4-Nitrophenoxy)cinnoline
Overview
Description
4-(4-Nitrophenoxy)cinnoline is a chemical compound with the CAS Number: 1803583-47-2 . It has a molecular weight of 267.24 . It is also known as NPC-1161B and is a yellow crystalline solid that belongs to the group of cinnoline derivatives.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 452.4±43.0 °C and its density is predicted to be 1.388±0.06 g/cm3 .Scientific Research Applications
Genotoxicity and Mutagenicity Studies
4-Nitroquinoline 1-oxide (4NQO), a related compound to 4-(4-Nitrophenoxy)cinnoline, is used in genotoxicity assays due to its mutagenic and carcinogenic properties. This compound is converted into various DNA adducts, leading to significant increases in gene mutation and DNA damage induction, especially in mouse lymphoma cell lines. This emphasizes its role as an effective point mutagen in genotoxicity testing (Brüsehafer et al., 2015).
Chemical Synthesis and Cyclization Processes
Research on related cinnoline compounds demonstrates the potential of these chemicals in synthetic chemistry. For instance, base-catalyzed cyclization of certain compounds leads to the formation of cinnoline 2-oxide, a key product in various chemical synthesis processes (Walser & Zenchoff, 1976).
Antimicrobial Activity
Compounds based on benzo[f]cinnoline systems, closely related to this compound, have been synthesized and tested for antimicrobial properties. Some of these compounds exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. This highlights the potential use of cinnoline derivatives in developing antimicrobial agents (Gavini et al., 2000).
Environmental Toxicity and Degradation
Studies on nitrophenols, which include compounds similar to this compound, reveal their environmental impact. For example, 4-nitrophenol's toxic effects on methanogenic systems were studied, demonstrating the environmental risks associated with the release of such compounds (Podeh et al., 1995).
Kinetics of Nitration in Heterocyclic Chemistry
Research into the kinetics of nitration of cinnoline oxides, related to this compound, has provided insights into the mechanisms of nitration in N-heteroaromatic oxides. This understanding is crucial for the development of various heterocyclic compounds in pharmaceutical and material sciences (Gleghorn et al., 1968).
Future Directions
Cinnoline-based molecules, such as 4-(4-Nitrophenoxy)cinnoline, have been identified as significant contributors to the development of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research could focus on further exploring the pharmacological properties of this compound and developing new synthetic methods for its production.
Properties
IUPAC Name |
4-(4-nitrophenoxy)cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSVIFCWSDPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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